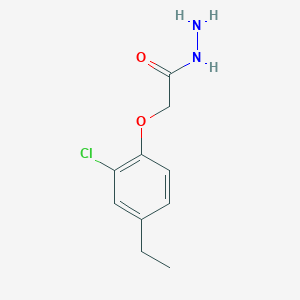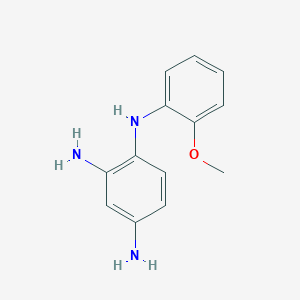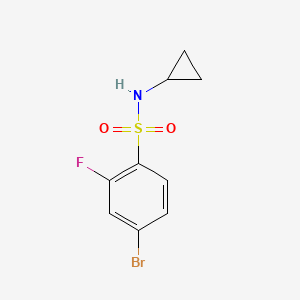
4-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide
Overview
Description
“4-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide” is a chemical compound with the molecular formula C9H9BrFNO2S . It’s a derivative of benzenesulfonamide, which is a class of organic compounds known for their various biological activities .
Molecular Structure Analysis
The molecular structure of “4-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide” consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a sulfonamide group. The sulfonamide group is further substituted with a cyclopropyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide” include a density of 1.8±0.1 g/cm3, a boiling point of 356.1±52.0 °C at 760 mmHg, and a flash point of 169.2±30.7 °C . It also has a molar refractivity of 47.0±0.4 cm3 and a polar surface area of 69 Å2 .Scientific Research Applications
Cyclooxygenase Inhibition
4-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide derivatives have been synthesized and evaluated for their potential as cyclooxygenase-2 (COX-2) inhibitors. These compounds, including fluorinated variants like JTE-522, have shown significant promise in inhibiting COX-2 selectively, with applications in treating conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).
Interaction with Carbonic Anhydrases
Studies involving 4-fluorobenzenesulfonamide, a related compound, have shown its interaction with human carbonic anhydrases. This research, using nuclear magnetic resonance spectroscopy, provides insights into the stoichiometry of this interaction and the structural changes in the protein upon binding, which could be relevant for the design of targeted therapies (Dugad & Gerig, 1988).
Use in Fluorination Reactions
N-fluorobenzenesulfonamide, another related compound, has been used to fine-tune the reactivity and selectivity in fluorination reactions, particularly in the enantioselective fluorination of 2-oxindoles. This application is significant for synthesizing compounds with potential pharmacological activities (Wang et al., 2014).
Structural Studies and Spectroscopic Characterization
Research involving para-halogen benzenesulfonamides, closely related to 4-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide, has focused on their molecular structure, Infrared, Raman, and NMR spectra. Such studies are crucial for understanding the electronic and structural properties of these compounds, which can be essential for their application in various fields, including material science and drug development (Karabacak et al., 2009).
properties
IUPAC Name |
4-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2S/c10-6-1-4-9(8(11)5-6)15(13,14)12-7-2-3-7/h1,4-5,7,12H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYRAZWLYFEYOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90702243 | |
| Record name | 4-Bromo-N-cyclopropyl-2-fluorobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90702243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide | |
CAS RN |
1055995-89-5 | |
| Record name | 4-Bromo-N-cyclopropyl-2-fluorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1055995-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-cyclopropyl-2-fluorobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90702243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


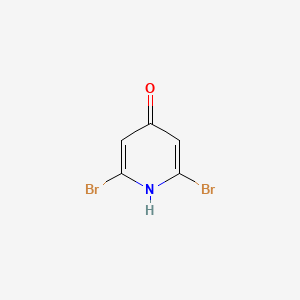

![[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride](/img/structure/B1395806.png)
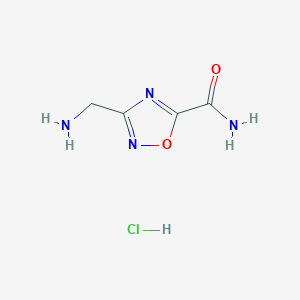
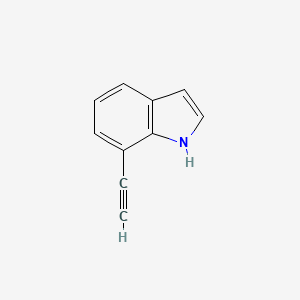
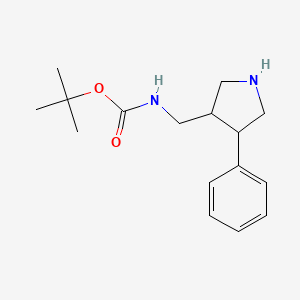
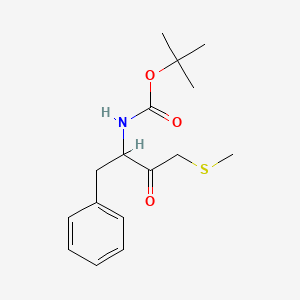

![3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid](/img/structure/B1395817.png)

